Indomethacin

COX inhibition NSAID pharmacology Prostaglandin synthesis

Select Indomethacin for reproducible, high-impact research. Its exceptionally low COX-1/2 selectivity index (<1.5) ensures the potent, dual COX inhibition required for robust gastric ulcer models (standard UI=18.50), unlike celecoxib. This non-selectivity also makes it the optimal choice for complete prostaglandin depletion, while its unique PPARγ activation profile provides a distinct tool for dissecting COX-independent anti-inflammatory mechanisms.

Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
CAS No. 28751-45-3
Cat. No. B10767643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndomethacin
CAS28751-45-3
Molecular FormulaC19H16ClNO4
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
InChIInChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)
InChIKeyCGIGDMFJXJATDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.937 mg/L at 25 °C
Soluble in ethanol, ether, acetone, castor oil;  practically insoluble in water
1 g in about 30 mL chloroform
2.40e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Indomethacin 53-86-1: Potent Indole-Acetic Acid NSAID for Preclinical Inflammation and COX Inhibition Research


Indomethacin (CAS 53-86-1), also known as indometacin, is an indole-3-acetic acid derivative classified as a non-steroidal anti-inflammatory drug (NSAID) [1]. It functions as a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin biosynthesis from arachidonic acid [1]. The compound exhibits physicochemical characteristics including a melting point of 151–162°C and a log P value of 4.27, indicating high lipophilicity [2].

Why Indomethacin Cannot Be Interchanged: COX-1/COX-2 Selectivity Determines Potency and Gastrointestinal Liability


Substituting indomethacin with another NSAID without quantitative selectivity data compromises experimental reproducibility and physiological relevance. Indomethacin is distinguished by a COX-1/COX-2 IC50 selectivity index (SI) consistently below 1.5, classifying it as a potent non-selective or slightly COX-1-preferential inhibitor, in stark contrast to celecoxib (SI ~309) or meloxicam [1][2]. This narrow selectivity profile drives both its exceptional in vitro potency and its pronounced gastric ulcerogenicity in vivo, a dual property that cannot be replicated by COX-2-selective alternatives [3].

Indomethacin 53-86-1: Direct Comparative Data for Scientific Selection


Superior COX-1 Inhibitory Potency of Indomethacin Relative to Diclofenac and Celecoxib

Indomethacin demonstrates significantly greater potency against COX-1 (IC50 = 0.04 µM) compared to diclofenac sodium (IC50 = 3.80 µM) and celecoxib (IC50 = 15.10 µM) under identical ovine COX-1/COX-2 assay conditions [1]. This confirms indomethacin as the superior choice for experiments requiring robust inhibition of constitutively active COX-1.

COX inhibition NSAID pharmacology Prostaglandin synthesis

Non-Selective COX Inhibition Profile of Indomethacin Contrasted with Celecoxib

Indomethacin exhibits a low COX-1/COX-2 selectivity index (SI = 0.08–1.3) across multiple independent assays, confirming its non-selective or slightly COX-1-preferential inhibition [1][2][3]. In contrast, celecoxib displays an SI of 309–375, indicating strong COX-2 selectivity [1][2]. This fundamental difference dictates that indomethacin is unsuitable for experiments requiring isolated COX-2 pathway interrogation.

COX selectivity Enzyme inhibition Drug discovery

Quantified Gastric Ulcer Liability of Indomethacin Relative to Celecoxib In Vivo

In a rat model of NSAID-induced gastric injury, indomethacin treatment resulted in a significantly higher ulcer index (UI = 18.50) compared to the COX-2-selective inhibitor celecoxib (UI = 10.53) [1]. This quantitative difference underscores indomethacin's pronounced gastric toxicity profile, a direct consequence of its potent COX-1 inhibition in the gastric mucosa.

Gastrointestinal toxicity In vivo NSAID safety Ulcerogenicity

Differential Myotoxicity of Indomethacin vs. Ibuprofen in Human Primary Skeletal Muscle Cells

Indomethacin exhibits concentration-dependent inhibition of myoblast proliferation in human primary muscle cells, with a reduction of 53 ± 3% at 100 µM and 74 ± 2% at 200 µM (both p < 0.05 vs. control) [1]. In contrast, ibuprofen demonstrated no significant effect on myoblast proliferation across the same concentration range (25–200 µM) [1]. This differential toxicity is attributed to indomethacin's interference with AKT-dependent signaling pathways [1].

Skeletal muscle biology Myogenesis NSAID toxicity

COX-1 Preferential Inhibition by Indomethacin Compared to Ibuprofen and Naproxen

Indomethacin demonstrates a stronger preference for PGHS-1 (COX-1) inhibition over PGHS-2 (COX-2) compared to ibuprofen and naproxen. Specifically, indomethacin was 6-fold more potent against PGHS-1 than PGHS-2, whereas S(+)-ibuprofen showed a 27-fold preference, and S(+)-naproxen showed a 5-fold preference [1]. The rank order for PGHS-1 inhibition potency was indomethacin > S(+)-ibuprofen > S(+)-naproxen [1].

COX isoform selectivity Prostaglandin H synthase Enzyme kinetics

PPARγ Activation Potency Profile Differentiates Indomethacin from Ibuprofen and Naproxen

Beyond COX inhibition, indomethacin demonstrates distinct activity as a peroxisome proliferator-activated receptor gamma (PPARγ) activator. In CV-1 cell transfection assays, the rank order for PPARγ activation was S(+)-naproxen > indomethacin > S(+)-ibuprofen > R(−)-ibuprofen [1]. This contrasts with PPARα activation, where the rank order was S(+)-ibuprofen > R(−)-ibuprofen > indomethacin > naproxen [1].

PPAR agonism Nuclear receptors Metabolic pharmacology

Indomethacin 53-86-1: Optimal Research and Industrial Application Scenarios


Standard Positive Control for NSAID-Induced Gastric Ulcerogenesis Models

Indomethacin is the preferred positive control for establishing gastric or intestinal injury models in rodents due to its quantifiable and reproducible ulcer index (UI = 18.50) [1]. Its potent COX-1 inhibition ensures consistent and severe mucosal damage, providing a robust baseline against which gastroprotective agents can be evaluated. Celecoxib (UI = 10.53) does not induce equivalent injury and is unsuitable for this purpose [1].

Reference Inhibitor for Complete COX-1/COX-2 Blockade in Prostaglandin Synthesis Assays

When experimental protocols demand maximal suppression of both COX-1 and COX-2 activity to deplete all prostaglandin production, indomethacin is the optimal choice due to its potent IC50 values against both isoforms (COX-1 IC50 = 0.04 µM; COX-2 IC50 = 0.51–0.53 µM) [1][2]. COX-2-selective inhibitors like celecoxib (COX-1 IC50 = 15.10 µM) fail to inhibit COX-1 at standard working concentrations, leaving the constitutive pathway intact [1].

Exclusion Criterion for Skeletal Muscle Regeneration and Myogenesis Studies

Indomethacin should be explicitly avoided in studies investigating myoblast proliferation or muscle repair. Data from human primary skeletal muscle cells demonstrate that indomethacin at 100–200 µM inhibits proliferation by 53–74%, whereas ibuprofen shows no significant effect across identical concentrations [1]. Ibuprofen or naproxen represent more appropriate NSAID choices for muscle biology research requiring COX inhibition without confounding myotoxicity [1].

Investigational Tool for PPAR-Mediated NSAID Off-Target Effects

Indomethacin serves as a valuable probe for investigating NSAID off-target pharmacology at PPAR nuclear receptors. Its distinct activation profile—intermediate potency at PPARγ but weaker activity at PPARα relative to ibuprofen—allows researchers to dissect COX-independent anti-inflammatory mechanisms [1]. This application is particularly relevant in metabolic disease and cancer research where PPAR signaling intersects with inflammatory pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indomethacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.